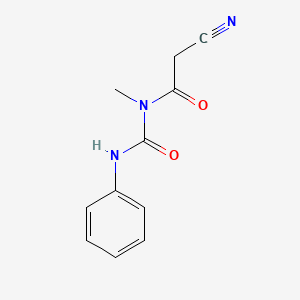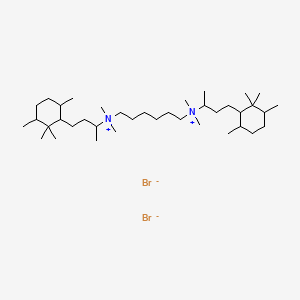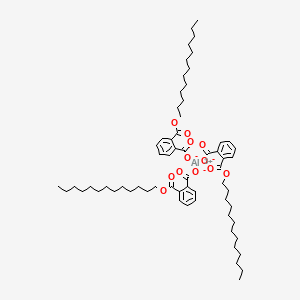
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt is a chemical compound that belongs to the class of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is formed by the esterification of 1,2-benzenedicarboxylic acid with tridecyl alcohol, followed by the formation of an aluminum salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarboxylic acid, monotridecyl ester typically involves the esterification of 1,2-benzenedicarboxylic acid (phthalic acid) with tridecyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. The aluminum salt formation can be achieved by reacting the ester with an aluminum compound such as aluminum chloride or aluminum sulfate under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield 1,2-benzenedicarboxylic acid and tridecyl alcohol.
Oxidation: The compound can be oxidized to form phthalic anhydride and other oxidation products.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and tridecyl alcohol.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of polymers.
Industry: Used in the manufacturing of various consumer products, including toys, packaging materials, and medical devices.
Mecanismo De Acción
The mechanism of action of 1,2-benzenedicarboxylic acid, monotridecyl ester, aluminum salt involves its interaction with biological molecules and cellular pathways. As a plasticizer, it can integrate into polymer matrices, altering their physical properties. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions. The aluminum salt component may also play a role in its overall activity, influencing its solubility and reactivity.
Comparación Con Compuestos Similares
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt can be compared with other phthalates and their aluminum salts:
1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar ester but with a different alcohol component.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Contains two ester groups with different alcohols.
1,2-Benzenedicarboxylic acid, monobutyl ester: A simpler ester with a shorter alcohol chain.
These compounds share similar chemical properties but differ in their physical properties and specific applications due to variations in their ester groups.
Propiedades
Número CAS |
67952-97-0 |
|---|---|
Fórmula molecular |
C63H93AlO12 |
Peso molecular |
1069.4 g/mol |
Nombre IUPAC |
aluminum;2-tridecoxycarbonylbenzoate |
InChI |
InChI=1S/3C21H32O4.Al/c3*1-2-3-4-5-6-7-8-9-10-11-14-17-25-21(24)19-16-13-12-15-18(19)20(22)23;/h3*12-13,15-16H,2-11,14,17H2,1H3,(H,22,23);/q;;;+3/p-3 |
Clave InChI |
AOBDHTCOQZZDTN-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


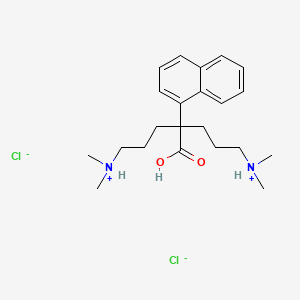
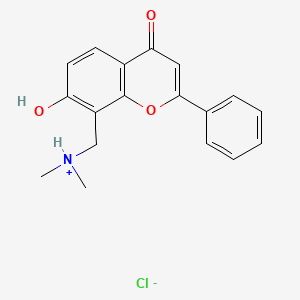
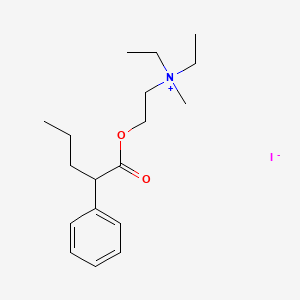
![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)

![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)
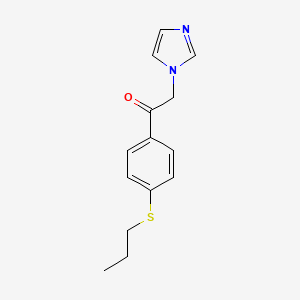


![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
